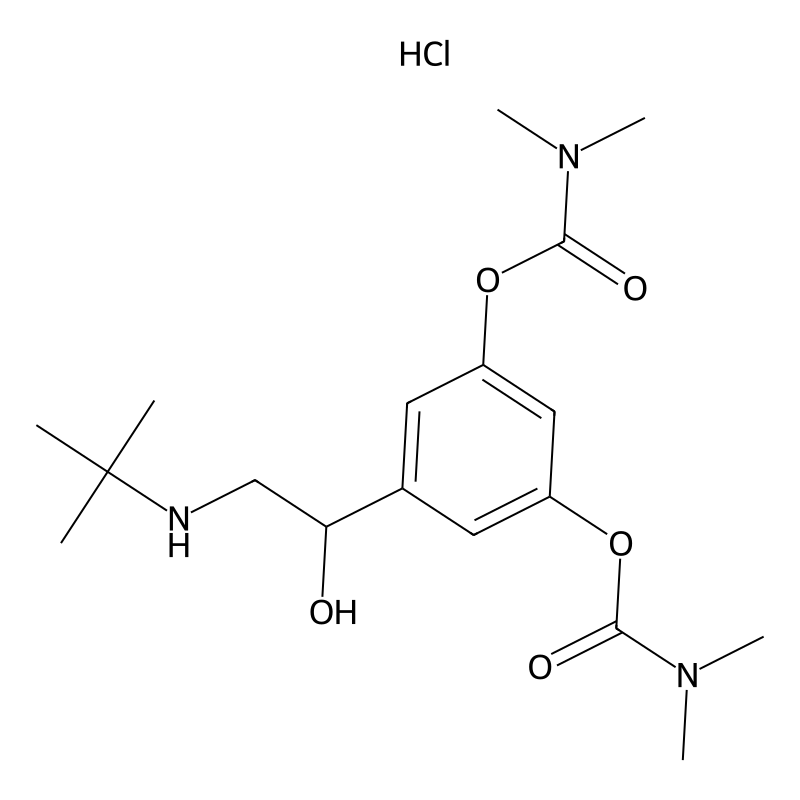

Bambuterol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Anti-Asthmatic Agent

Scientific Field: Pharmacology and Therapeutics.

Application Summary: Bambuterol Hydrochloride is a potent anti-asthmatic agent. It works by stimulating beta-adrenergic receptors of intracellular adenylcyclase.

Methods of Application: It is administered orally in the form of fast dissolving tablets.

Results or Outcomes: The fast dissolving tablets with proper hardness, rapidly disintegrate with enhanced dissolution can be made using selected superdisintegrants.

Quantitative Proton Nuclear Magnetic Spectroscopy

Scientific Field: Analytical Chemistry.

Methods of Application: The technique proceeded using deuterium oxide (D2O) as an 1H-NMR solvent and phloroglucinol anhydrous as an internal standard (IS).

Results or Outcomes: The two drugs were rectilinear over the concentration range of 1.0–16.0 mg/mL.

Graft Versus Host Disease (GVHD) Study

Scientific Field: Immunology

Application Summary: Bambuterol Hydrochloride has been used as a β2-adrenergic receptor (β2-AR) agonist to study its effects on graft versus host disease (GVHD) while preserving the graft-versus-tumor (GvT) effect

Management of Lung Diseases

Scientific Field: Pulmonology.

Application Summary: Bambuterol Hydrochloride is a long-acting beta2-adrenoceptor agonist used for the management of lung diseases associated with bronchospasm.

Methods of Application: It is administered orally.

Results or Outcomes: Bambuterol causes smooth muscle relaxation, resulting in dilation of bronchial passages.

Preparation of Bambuterol-Poly Vinyl Chloride (Bb-PVC) Membrane Sensors

Scientific Field: Analytical Chemistry

Application Summary: Bambuterol Hydrochloride has been used in the preparation of bambuterol-poly vinyl chloride (Bb-PVC) membrane sensors for the determination of bambuterol in the pharmaceutical dosage form

Treatment of Chronic Bronchitis and Chronic Asthma in Pediatrics

Scientific Field: Pediatric Pulmonology.

Application Summary: Bambuterol Hydrochloride is used for prophylaxis and also to treat chronic bronchitis and chronic asthma in pediatrics.

Treatment of Bronchospasm

Cholinesterase Inhibitor

Scientific Field: Biochemistry.

Application Summary: Bambuterol acts as a cholinesterase inhibitor.

Results or Outcomes: Butyrylcholinesterase activity returns to normal approximately two weeks after bambuterol is stopped.

Bambuterol hydrochloride is a long-acting beta-2 adrenergic agonist primarily used for the management of asthma and chronic obstructive pulmonary disease. It functions as a prodrug, meaning it is metabolized into its active form, terbutaline, which provides bronchodilation by relaxing bronchial smooth muscle. The compound's chemical formula is with a molecular weight of approximately 403.901 g/mol .

As a racemic mixture, bambuterol exhibits significant selectivity for beta-2 adrenergic receptors, which are crucial in mediating the relaxation of airway smooth muscle. This selectivity contributes to its therapeutic efficacy in treating bronchospasm associated with various respiratory conditions .

As mentioned earlier, bambuterol acts as a prodrug. Once inside the body, enzymes hydrolyze the ester bonds, converting it to the active metabolite terbutaline, which then interacts with beta2-adrenergic receptors in airway smooth muscle. This interaction stimulates the production of cAMP, leading to relaxation of the airways and improved breathing in asthma patients [].

- Synthesis Reaction: The synthesis begins with the reaction of 3',5'-dihydroxyacetophenone with dimethylcarbamoyl chloride to yield 5-acetyl-1,3-phenylene bis(dimethylcarbamate). Subsequent halogenation and treatment with N-(tert-butyl)benzylamine lead to the formation of bambuterol .

- Metabolism: Once administered, bambuterol is extensively metabolized in the liver by plasma cholinesterase to terbutaline, which is responsible for its therapeutic effects. This metabolic conversion highlights its role as a prodrug .

Bambuterol exhibits significant biological activity primarily through its action on beta-2 adrenergic receptors. By stimulating these receptors, bambuterol enhances intracellular cyclic adenosine monophosphate levels, leading to:

- Bronchodilation: Relaxation of bronchial smooth muscle.

- Inhibition of Mediator Release: Reduced release of inflammatory mediators from mast cells during allergic responses.

The pharmacokinetic profile includes a bioavailability of approximately 20% following oral administration and an elimination half-life of about 13 hours for bambuterol and 21 hours for terbutaline .

The synthesis of bambuterol hydrochloride involves several steps:

- Starting Materials:

- 3',5'-Dihydroxyacetophenone

- Dimethylcarbamoyl chloride

- N-(tert-butyl)benzylamine

- Synthesis Steps:

Bambuterol hydrochloride is primarily indicated for:

- Asthma Management: Used as a long-term treatment option for persistent asthma.

- Chronic Obstructive Pulmonary Disease: Helps alleviate symptoms associated with this condition.

It is important to note that bambuterol should not be used as a rescue medication for acute asthma attacks due to its long onset time .

Bambuterol has several notable interactions:

- With Corticosteroids and Diuretics: Co-administration can increase the risk of hypokalemia (low potassium levels) in patients.

- Cholinesterase Inhibitors: As a cholinesterase inhibitor itself, bambuterol can prolong the effects of neuromuscular blockers like succinylcholine and vecuronium bromide .

The interaction with other medications necessitates careful monitoring and potential dose adjustments.

Bambuterol hydrochloride shares similarities with several other compounds in its class, particularly other beta-2 adrenergic agonists. Here are some comparable compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Terbutaline | Beta-2 adrenergic agonist | Active metabolite of bambuterol; faster onset |

| Salbutamol | Beta-2 adrenergic agonist | Shorter acting; commonly used for acute relief |

| Formoterol | Long-acting beta agonist | Rapid onset; used in combination therapies |

| Salmeterol | Long-acting beta agonist | Highly selective for beta-2 receptors |

Uniqueness of Bambuterol

Bambuterol's uniqueness lies in its prodrug nature, allowing for extended release and prolonged action compared to other beta agonists. Its metabolism into terbutaline provides a sustained therapeutic effect while minimizing the frequency of dosing required .

The development of β2-adrenergic prodrugs follows established synthetic principles that have been refined over decades of pharmaceutical research. Traditional approaches to bambuterol hydrochloride synthesis employ multi-step sequences beginning with readily available phenolic starting materials [1] [3].

The foundational synthetic route utilizes 3,5-dihydroxyacetophenone as the primary starting material, proceeding through sequential esterification, bromination, reduction, and amination steps [4] [1]. This classical methodology involves the initial protection of phenolic hydroxyl groups through carbamate formation using dimethylcarbamic chloride under basic conditions. The reaction typically proceeds in ethyl acetate solvent with triethylamine or diisopropylethylamine as the base, achieving conversion temperatures of 55-65°C over 3-5 hours [5].

Following esterification, the acetyl group undergoes selective α-bromination using copper(II) bromide or molecular bromine. This step introduces the necessary electrophilic center for subsequent nucleophilic substitution. The bromination process requires careful temperature control, typically maintained at 20-25°C, to prevent over-bromination and minimize formation of dibrominated side products [3].

The reduction phase employs sodium borohydride or alternative reducing agents to convert the α-bromoketone to the corresponding β-bromoalcohol. This transformation proceeds under cryogenic conditions (0-5°C) to ensure stereochemical control and minimize epimerization [1]. The stereochemical outcome significantly influences the final product's pharmacological activity, as the (R)-enantiomer demonstrates superior therapeutic properties [4].

The final amination step involves nucleophilic displacement of the bromide by tert-butylamine, generating the characteristic β-aminoalcohol structure essential for β2-adrenergic activity. This reaction typically occurs in protic solvents such as ethanol or 2-propanol under reflux conditions for 6-12 hours [3]. The overall yield of traditional synthetic pathways ranges from 47-71%, depending on reaction optimization and purification methods employed [3].

Table 1: Synthesis Methods Comparison

| Method | Starting Material | Key Reagents | Overall Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Traditional Bromination-Reduction-Amination | 3,5-Dihydroxyacetophenone | Br2, NaBH4, tert-butylamine | 47-71 | Well-established route | Low yield, Multiple steps |

| Asymmetric Reduction with Williopsis californica | 3,5-Bis(dimethylcarbamoyloxy)phenyl-2-chloroethanone | Williopsis californica cells, Glycerol | 81 | High enantioselectivity, Green chemistry | Substrate solubility issues |

| Asymmetric Reduction with DIP-Chloride | 1-(3,5-Dihydroxyphenyl)ethanone | Dimethylcarbamic chloride, CuBr2, (-)-DIP-Chloride | 99 (ee) | Excellent enantioselectivity | Expensive reagents |

Optimized Industrial Synthesis Using 2-Propanol Crystallization

The industrial optimization of bambuterol hydrochloride synthesis focuses on improving yield, reducing process complexity, and enhancing product purity through strategic modifications to traditional methodologies. The most significant advancement involves the implementation of 2-propanol crystallization systems that enable superior product isolation and purification [6].

The optimized industrial process maintains the fundamental bromination-reduction-amination sequence while incorporating critical improvements in reaction conditions and workup procedures. The bromination step utilizes a reduced bromine equivalent (1.3 equivalents instead of 1.5) combined with debromination additives to minimize dibrominated impurity formation [6]. Sodium sulfite serves as an effective debromination agent, converting excess bromine and dibrominated by-products to the desired monobrominated intermediate. This modification increases the yield of the bromination step from 83.34% to 86.4% while reducing impurity content from 15.61% to below 12% [6].

Temperature optimization plays a crucial role in the enhanced process efficiency. The bromination reaction operates at 15-20°C, providing improved selectivity compared to higher temperatures. The use of 1.3 equivalents of sodium sulfite at this temperature range maximizes conversion to the desired product while maintaining manageable reaction times [6].

The reduction phase incorporates similar sodium borohydride conditions but benefits from optimized pH control and reaction monitoring. The conversion of α-bromoketone to β-bromoalcohol proceeds with enhanced stereoselectivity when conducted under controlled pH conditions, typically maintained at 6-7 through phosphate buffering systems.

The critical innovation in this optimized process involves the crystallization methodology employing 2-propanol as the primary solvent system. Following the amination step, the crude product undergoes pH adjustment to 1-2 using hydrochloric acid, followed by concentration and crystallization from 2-propanol [6]. This solvent choice provides several advantages over traditional ethanol-based systems:

Enhanced crystal morphology and filterability result from 2-propanol's unique solvation properties, which promote formation of well-defined crystalline structures. The solvent's intermediate polarity enables selective dissolution of impurities while maintaining high product recovery. Temperature-controlled cooling during crystallization further optimizes crystal size distribution and purity [7].

The 2-propanol crystallization system achieves final product purity levels of 97.6-99.96%, representing a significant improvement over traditional methods [6]. The enhanced purity reduces downstream processing requirements and improves pharmaceutical compliance with regulatory specifications.

Table 2: Process Optimization Comparison

| Parameter | Traditional Method | Optimized Method | Continuous Flow |

|---|---|---|---|

| Bromination Agent | Br2 (1.5 equiv) | Br2 (1.3 equiv) | NBS + TFA |

| Bromination Temperature (°C) | 20-25 | 15-20 | 60-80 |

| Bromination Time (hours) | 2-4 | 1-2 | 0.25 (15 min) |

| Reduction Agent | NaBH4 | NaBH4 | Diethylphosphite |

| Crystallization Solvent | Ethanol | 2-Propanol | In-line purification |

| Final Purity (%) | 95-97 | 97.6-99.96 | >98 |

Critical Analysis of Stepwise Bromination-Amination Processes

The bromination-amination sequence represents the most challenging aspect of bambuterol hydrochloride synthesis, requiring precise control of reaction conditions to achieve optimal yields and selectivity. Critical analysis of these processes reveals several key factors that significantly impact overall manufacturing success [8] [9].

Bromination Process Analysis

The bromination step presents multiple challenges related to regioselectivity, over-bromination, and side product formation. The use of molecular bromine as the brominating agent requires careful control of stoichiometry and reaction conditions to prevent formation of dibrominated impurities [6] [8]. Alternative brominating agents, including N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), offer improved selectivity but may require modified reaction conditions [9].

Recent advances in continuous flow bromination demonstrate the potential for improved process control and safety. Flow chemistry enables precise temperature and residence time control, reducing the formation of over-brominated products while maintaining high conversion rates. The use of N-bromosuccinimide in continuous flow systems, combined with catalytic amounts of trifluoroacetic acid, achieves complete bromination in 15 minutes at elevated temperatures (60-80°C) [9].

The mechanism of bromination involves radical pathways that can lead to undesired side reactions. Careful selection of solvents and additives influences the reaction pathway and product distribution. Acetonitrile-acetic acid mixtures provide enhanced reaction rates compared to single solvents, while trifluoroacetic acid demonstrates superior performance as a catalytic additive [9].

Amination Process Considerations

The amination step involves nucleophilic substitution of the bromide functionality by tert-butylamine, generating the essential β-aminoalcohol structure. This reaction competes with elimination pathways that can lead to epoxide formation and subsequent ring-opening reactions [10] [11]. Control of reaction temperature, solvent selection, and amine concentration significantly influences the product distribution.

Epoxide formation represents a major side reaction that reduces yield and complicates purification. The α-bromoalcohol intermediate can undergo intramolecular cyclization to form an epoxide, which subsequently undergoes ring-opening with nucleophiles present in the reaction mixture [3]. This pathway generates isomeric products that are difficult to separate and reduce overall process efficiency.

Solvent optimization plays a crucial role in minimizing side reactions during amination. Protic solvents such as ethanol and 2-propanol facilitate the desired SN2 mechanism while suppressing elimination pathways. The use of higher boiling solvents enables elevated reaction temperatures that accelerate the desired reaction while maintaining selectivity [3].

Process Integration and Scale-Up Considerations

The integration of bromination and amination steps in continuous or semi-continuous processes presents opportunities for improved efficiency and reduced waste generation. Telescoped processes that combine multiple synthetic steps without intermediate isolation reduce material handling requirements and minimize product losses [8].

Scale-up considerations include heat transfer limitations, mixing efficiency, and safety aspects related to bromine handling. Industrial-scale bromination requires specialized equipment capable of handling corrosive bromine vapors and maintaining precise temperature control across large reaction volumes [12].

The implementation of process analytical technology (PAT) enables real-time monitoring of critical process parameters, facilitating adaptive process control and quality assurance. In-line spectroscopic methods provide immediate feedback on reaction progress and product quality, enabling rapid response to process deviations [13].

Table 3: Critical Analysis of Process Steps

| Process Step | Critical Factors | Common Issues | Solutions | Impact on Yield |

|---|---|---|---|---|

| Bromination | Bromine equivalents, Temperature control, Side product formation | Dibromination, Over-bromination, Low conversion | Controlled addition, Debromination agents, Optimal stoichiometry | High (20-30%) |

| Reduction | Reducing agent selectivity, Stereochemical control, Reaction time | Incomplete reduction, Epimerization, Side reactions | Cryogenic conditions, Optimal reducing agent, pH control | Medium (10-15%) |

| Amination | Amine nucleophilicity, Regioselectivity, Epoxide formation | Ring opening, Isomer formation, Low selectivity | Solvent optimization, Temperature control, Catalyst use | High (15-25%) |

| Purification | Solvent selection, Impurity removal, Yield optimization | Product losses, Impurity retention, Solvent effects | Multi-stage crystallization, Selective solvents, pH adjustment | Medium (5-10%) |

| Crystallization | Solvent choice, Cooling rate, Crystal morphology | Polymorphism, Agglomeration, Poor filterability | 2-Propanol system, Controlled cooling, Seeding | Low (2-5%) |

Quality Control and Analytical Considerations

The complex synthetic pathway for bambuterol hydrochloride generates multiple potential impurities that require careful monitoring and control. Process-related impurities include unreacted starting materials, brominated by-products, reduction intermediates, and regioisomeric amination products [10] [11]. Analytical methods must be capable of detecting and quantifying these impurities at levels consistent with pharmaceutical specifications.

High-performance liquid chromatography represents the primary analytical technique for purity assessment, typically employing reverse-phase columns with methanol-water mobile phases and UV detection at 263-264 nm [14]. Method validation parameters include linearity ranges of 0.2-1.0 µg/mL with detection limits as low as 0.010 µg/mL for impurity analysis [14].

Environmental and Safety Considerations

The bromination-amination synthetic pathway involves several hazardous reagents that require specialized handling and disposal procedures. Molecular bromine presents significant toxicity and corrosivity concerns, necessitating engineered controls and personal protective equipment for safe handling [8]. Alternative brominating agents such as NBS offer improved safety profiles but may require modified synthetic protocols.

Waste minimization strategies focus on optimizing stoichiometry, improving selectivity, and implementing recycling protocols for recoverable materials. The use of 2-propanol crystallization systems enables solvent recovery and reuse, reducing overall environmental impact while maintaining economic viability [7].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

MeSH Pharmacological Classification

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRB2 [HSA:154] [KO:K04142]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Dates

2: Li T, Cao J, Li Z, Wang X, He P. Broad screening and identification of

3: Wang Y, Qin F, Xiong Z, Fu X, Ma C. An LC-MS/MS method for simultaneous

4: Ye Y, Xu H, Quan L, Zhu L, Zeng J, Zhou T, Zou C, Cheng Q, Bu S, Tan W. The

5: Zhou T, Liu S, Zhao T, Zeng J, He M, Xu B, Qu S, Xu L, Tan W. Chiral analysis

6: Li Q, Wang J, Zheng YY, Yang L, Zhang Y, Bian L, Zheng J, Li Z, Zhao X, Zhang

7: Lamie NT. Application of a new spectrophotometric method manipulating ratio

8: Huang J, Lu Y, Wan Q, Zhang M, Pei Q, Zhang M, Liu G, Yang G. Simultaneous

9: Pistolozzi M, Du H, Wei H, Tan W. Stereoselective inhibition of human

10: Gao F, Wu M, Zhang Y, Wang G, Wang Q, He P, Fang Y. Sensitive determination

11: Guan S, Hu CY, He MY, Yang YY, Tang YX, Chen JD, Huang LJ, Tan W. Comparative

12: Petrov KA, Girard E, Nikitashina AD, Colasante C, Bernard V, Nurullin L,

13: Zhou T, Cheng Q, Zou C, Zhao T, Liu S, Pistolozzi M, Tan E, Xu L, Tan W.

14: Wu K, Guo L, Xu W, Xu H, Aguilar ZP, Xu G, Lai W, Xiong Y, Wan Y. Sulfonated

15: Zhou T, Zhao T, Cheng Q, Liu S, Xu L, Tan W. A sensitive LC-MS/MS method for

16: Kong D, Chen H, Chen W, Liu S, Wang H, Wu T, Lu H, Kong Q, Huang X, Lu Z.

17: Suo DC, Zhao GL, Wang PL, Su XO. Simultaneous determination of β-agonists and

18: Cai Q, Wu J, Qian Z, Peng Y, Cai J, Du Z. [Determination of nine beta-agonist

19: Yanamandra R, Vadla CS, Puppala UM, Patro B, Murthy YL, Parimi AR.

20: Malmborg J, Ploeger BA. Predicting human exposure of active drug after oral